molecular formula C8H19ClN2O B1525218 2-Amino-3-methyl-N-propylbutanamide hydrochloride CAS No. 1236263-44-7

2-Amino-3-methyl-N-propylbutanamide hydrochloride

Cat. No.: B1525218
CAS No.: 1236263-44-7
M. Wt: 194.7 g/mol
InChI Key: XETFKPNRXOCJJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structural Characterization and Nomenclature

The structural characterization of this compound reveals a complex molecular architecture built upon a four-carbon backbone with specific stereochemical arrangements. According to the International Union of Pure and Applied Chemistry nomenclature system, the compound's systematic name reflects its structural components: a butanamide backbone with an amino group at the second position, a methyl group at the third position, and a propyl group attached to the amide nitrogen.

The molecular formula of the free base form is C₈H₁₈N₂O, with a molecular weight of 158.24 grams per mole. When considering the hydrochloride salt form, the molecular composition includes an additional hydrogen chloride unit, significantly affecting the compound's physical and chemical properties. The stereochemistry of the molecule is particularly important, as the compound can exist in different enantiomeric forms, with the (S)-configuration being specifically documented in synthetic studies.

Property Value Reference
Molecular Formula (free base) C₈H₁₈N₂O
Molecular Weight (free base) 158.24 g/mol
Chemical Abstracts Service Registry Number (S-form) 368424-93-5
Chemical Abstracts Service Registry Number (hydrochloride) 1236263-44-7
International Chemical Identifier Key ZJBQYKNGNZERTC-UHFFFAOYSA-N
Simplified Molecular Input Line Entry System CCCNC(=O)C(C(C)C)N

The three-dimensional structure of the molecule exhibits specific conformational preferences due to the branched nature of the side chain and the presence of hydrogen bonding capabilities from both the amino and amide functional groups. The molecular geometry allows for various intramolecular and intermolecular interactions that influence the compound's physical properties and biological activity. The presence of the hydrochloride salt form introduces additional considerations regarding hydrogen bonding patterns and crystal packing arrangements.

Advanced spectroscopic characterization methods, including Nuclear Magnetic Resonance and Infrared spectroscopy, provide detailed insights into the molecular structure and confirm the identity of the compound. These analytical techniques reveal characteristic spectral features that distinguish this compound from related amino acid derivatives and confirm the successful formation of the amide bond during synthesis.

Historical Development in Amino Amide Chemistry

The historical development of amino amide chemistry traces its origins to the fundamental understanding of amide functional groups and their relationship to naturally occurring peptide bonds. The recognition that amides represent a crucial structural motif in biological systems, particularly in proteins where they form the peptide backbone, provided the initial impetus for synthetic efforts in this area. Early work in the field focused on understanding the basic properties of amides and developing methods for their synthesis from carboxylic acids and amines.

The evolution of amino amide chemistry accelerated significantly with the advent of modern organic synthesis techniques and the growing understanding of structure-activity relationships in biological systems. Researchers recognized that amino acid amides could serve as simplified models for peptide chemistry while offering advantages in terms of stability and synthetic accessibility. This realization led to extensive investigations into methods for preparing amino acid amides directly from their parent amino acids.

A particularly significant advancement in the field came with the development of protecting-group-free methodologies for amino acid amidation. Traditional approaches required the protection of amino groups during amidation reactions, followed by deprotection steps that could lead to reduced yields and increased synthetic complexity. The introduction of Lewis acid-catalyzed methods, particularly those employing boron-based reagents, revolutionized the field by enabling direct amidation of unprotected amino acids under mild conditions.

Recent developments have focused on optimizing reaction conditions to achieve high yields and excellent stereochemical control. The use of specialized catalysts and reaction media has enabled the preparation of amino acid amides with minimal racemization, preserving the stereochemical integrity of the starting amino acids. These advances have been particularly important for compounds like 2-amino-3-methyl-N-propylbutanamide, where maintaining the correct stereochemistry is crucial for biological activity and research applications.

The field has also benefited from advances in analytical chemistry that allow for precise characterization of products and monitoring of reaction progress. Modern techniques enable researchers to determine enantiomeric ratios with high precision and to optimize synthetic conditions for maximum efficiency and selectivity.

Significance in Amino Acid Derivative Research

The significance of this compound in amino acid derivative research stems from its unique position as a synthetic analog of naturally occurring amino acid structures. This compound serves as an important model system for understanding how modifications to amino acid structures affect their chemical and biological properties. The addition of the propyl amide group to the valine backbone creates a molecule that retains many characteristics of the parent amino acid while introducing new functional properties.

Research applications of this compound extend across multiple disciplines within chemistry and biochemistry. In peptide chemistry, amino acid amides serve as important building blocks for the synthesis of modified peptides and peptidomimetics. The stability of the amide bond compared to ester linkages makes these compounds particularly valuable for applications requiring long-term stability or resistance to enzymatic degradation.

The compound's role in mechanistic studies of amide formation has provided valuable insights into reaction pathways and catalyst design. Studies examining the direct amidation of valine with propylamine have revealed important details about the reaction mechanism and the factors that influence selectivity and yield. These findings have broader implications for the development of new synthetic methodologies and the optimization of existing procedures.

Research Application Significance Key Findings
Synthetic Methodology Development Model substrate for amidation reactions High yields achievable with Lewis acid catalysis
Stereochemical Studies Evaluation of racemization during synthesis Minimal racemization under optimized conditions
Structure-Activity Relationships Understanding effects of side chain modifications Enhanced stability compared to parent amino acid
Analytical Method Development Standard for chromatographic and spectroscopic analysis Characteristic spectral signatures identified

The compound has also contributed to advances in analytical chemistry, particularly in the development of methods for determining enantiomeric purity and analyzing complex mixtures of amino acid derivatives. The use of derivatization reagents such as Marfey's reagent has enabled precise determination of stereochemical composition, which is crucial for ensuring the quality and consistency of synthetic products.

Industrial applications of amino acid amide chemistry have benefited from research on compounds like this compound. The insights gained from studying this compound have informed the development of scalable synthetic processes and quality control methods for related compounds used in pharmaceutical and biotechnology applications.

Relationship to Valinamide and Other Amino Acid Amides

The relationship between this compound and valinamide represents a clear example of how systematic structural modifications can lead to compounds with related but distinct properties. Valinamide, with the molecular formula C₅H₁₂N₂O and molecular weight 116.16 grams per mole, serves as the immediate structural precursor to the propyl-substituted derivative. The key difference lies in the substitution of the primary amide group in valinamide with a secondary amide bearing a propyl substituent.

This structural relationship illustrates important principles in medicinal chemistry and molecular design. The addition of the propyl group to the amide nitrogen introduces several changes to the molecule's properties, including altered hydrogen bonding patterns, modified lipophilicity, and changed conformational preferences. These modifications can significantly impact the compound's biological activity, stability, and pharmacokinetic properties.

Comparative studies of valinamide and its N-propyl derivative have revealed interesting structure-activity relationships. The parent compound valinamide exhibits different solubility characteristics and crystal packing arrangements compared to its propyl-substituted analog. The hydrochloride salt forms of both compounds show enhanced water solubility compared to their free base forms, but the presence of the propyl group in the derivative compound affects the degree of enhancement and the overall physicochemical profile.

Compound Molecular Formula Molecular Weight Chemical Abstracts Service Number Key Structural Feature
L-Valinamide C₅H₁₂N₂O 116.16 g/mol 4540-60-7 Primary amide group
L-Valinamide Hydrochloride C₅H₁₃ClN₂O 152.62 g/mol 3014-80-0 Primary amide, salt form
2-Amino-3-methyl-N-propylbutanamide C₈H₁₈N₂O 158.24 g/mol 368424-93-5 Secondary amide with propyl group
This compound C₈H₁₉ClN₂O 194.70 g/mol 1236263-44-7 Secondary amide, salt form

The synthesis of both valinamide and its N-propyl derivative follows similar methodological approaches, but the presence of the propyl group in the latter compound requires specific considerations regarding reaction conditions and purification procedures. The direct amidation approach using Lewis acid catalysis has proven effective for both compounds, although the reaction with propylamine requires careful optimization to achieve high yields and maintain stereochemical integrity.

Other amino acid amides in this structural family include derivatives of leucine, isoleucine, and other branched-chain amino acids. These compounds share common synthetic pathways and analytical challenges while exhibiting unique properties related to their specific side chain structures. The systematic study of these related compounds has provided valuable insights into the general principles governing amino acid amide chemistry and has informed the development of new synthetic methodologies applicable across the entire class.

The relationship between these compounds extends to their applications in research and industry. While valinamide serves as a useful building block for peptide synthesis and as a model compound for studying amide chemistry, its N-propyl derivative offers additional functionality that may be valuable in specific applications. The availability of both compounds and their hydrochloride salts provides researchers with a range of options for designing experiments and developing new synthetic routes.

Properties

IUPAC Name

2-amino-3-methyl-N-propylbutanamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2O.ClH/c1-4-5-10-8(11)7(9)6(2)3;/h6-7H,4-5,9H2,1-3H3,(H,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XETFKPNRXOCJJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C(C(C)C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H19ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1236263-44-7
Record name Butanamide, 2-amino-3-methyl-N-propyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1236263-44-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Amide Formation via Acetoacetamide and Amines

A key step involves reacting β-keto amides (such as acetoacetamides) with primary amines (e.g., propylamine) to form β-aminoacrylamides, which are structurally related to 2-amino-3-methyl-N-propylbutanamide.

  • Reaction Conditions:

    • Solvent: Tetrahydrofuran (THF) or neat conditions.
    • Temperature: Typically 60 °C.
    • Time: 1–12 hours depending on conditions.
    • Catalyst: Acid catalysts such as p-toluenesulfonic acid (p-TsOH) enhance reaction rates and selectivity.
    • Sealed tube conditions prevent amine evaporation, increasing yields.
  • Mechanism:

    • Nucleophilic attack of the amine on the keto group of acetoacetamide.
    • Elimination of water to form the enamide structure.
    • Steric effects influence chemoselectivity between enamide and N-substituted amide products.
  • Yields and Selectivity:

    • Yields range from 58% to over 90% depending on amine bulk and reaction optimization.
    • Steric hindrance from amine substituents affects product distribution.

(Table 1 summarizes typical reaction conditions and yields for related amides.)

Entry Amine Used Temp (°C) Catalyst Solvent/Condition Yield (%) Notes
1 Propylamine 60 None THF, sealed tube 84–97 Volatile amine loss minimized
2 Isobutylamine 60 None THF High Readily reacts
3 tert-Butylamine 130 p-TsOH (5 mol%) Neat 45–73 Steric hindrance effects

Table 1: Representative amide formation reactions with β-keto amides and primary amines

Protection and Deprotection Strategies

Protection of amino groups during synthesis is often necessary to avoid side reactions. For example, phthalimide protection followed by hydrazinolysis is a common method:

  • Step 1: Reaction of N-(3-chloropropyl) methacrylamide with potassium phthalimide forms a phthalimide-protected intermediate.
  • Step 2: Hydrazine hydrate treatment removes the phthalimide group, liberating the free amine.
  • Step 3: The free amine is then converted to the hydrochloride salt by reaction with hydrogen chloride gas.

This approach avoids costly protecting groups like (Boc)2O and is suitable for scale-up.

Salification to Hydrochloride Salt

The final step involves converting the free amine to its hydrochloride salt for enhanced stability and crystallinity:

  • Procedure:

    • Dissolve the free amine in an appropriate solvent such as tetrahydrofuran (THF).
    • Bubble hydrogen chloride gas through the solution at room temperature.
    • Solid hydrochloride salt precipitates and is collected by filtration.
    • Drying under vacuum yields the pure hydrochloride salt.
  • Yields: Typically high, around 90–93% in reported cases.

Representative Synthetic Example (Adapted from Patent CN102503849B)

Step Reaction Description Reagents & Conditions Yield (%) Notes
1 Formation of N-(3-chloropropyl)methacrylamide 3-chloropropylamine hydrochloride + methacrylic anhydride, base, 0-5 °C, 1–5 h 92–94 Base: NaOH; solvent: toluene/water
2 Reaction with potassium phthalimide N-(3-chloropropyl)methacrylamide + potassium phthalimide, 50–150 °C, 1–5 h - Forms phthalimide-protected intermediate
3 Hydrazinolysis Phthalimide intermediate + hydrazine hydrate, reflux, 2–10 h 87 Removes protecting group
4 Salification Free amine + HCl gas in THF, room temperature, 1–5 h 93 Isolates hydrochloride salt

Table 2: Stepwise synthesis of N-(3-aminopropyl)methacrylamide hydrochloride, a related compound

Analytical and Optimization Findings

  • Reaction Monitoring: Thin-layer chromatography (TLC) is used to monitor reaction progress.
  • Solvent Effects: Non-polar solvents like benzene or toluene facilitate water removal in condensation steps.
  • Temperature Control: Low temperatures (0–5 °C) are critical in initial acylation to avoid side reactions.
  • Catalyst Choice: Acid catalysts such as p-toluenesulfonic acid improve yields in dimerization and amide formation.
  • Steric Effects: Bulky amines reduce reaction rates and alter product distribution; smaller amines like propylamine yield higher conversions.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-3-methyl-N-propylbutanamide hydrochloride can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be performed using nucleophiles such as alkyl halides or amines.

Major Products Formed:

  • Oxidation: The oxidation of this compound can yield carboxylic acids or ketones.

  • Reduction: Reduction reactions can produce amines or alcohols.

  • Substitution: Substitution reactions can result in the formation of various substituted amides or amines.

Scientific Research Applications

Chemistry

The compound serves as a building block in organic synthesis, facilitating the development of more complex molecules. Its ability to undergo various reactions such as oxidation, reduction, and substitution makes it valuable for creating derivatives that can be utilized in further chemical explorations.

Biology

In biological research, 2-Amino-3-methyl-N-propylbutanamide hydrochloride acts as a precursor for biologically active compounds. Its interactions with enzymes and receptors can modulate biological activities, making it a candidate for studying metabolic pathways and cellular functions .

Medicine

The compound is being investigated for its therapeutic properties . It has potential applications in drug synthesis as an intermediate. Recent studies have explored its role in developing selective degraders that target specific proteins involved in cancer cell proliferation, indicating its significance in cancer research .

Industry

In industrial applications, this compound is utilized in the production of specialty chemicals and as a reagent in various processes, enhancing efficiency and effectiveness in chemical manufacturing .

Data Tables

Application AreaDescription
ChemistryBuilding block for organic synthesis; undergoes oxidation/reduction reactions
BiologyPrecursor for biologically active compounds; modulates enzyme activity
MedicinePotential therapeutic agent; intermediate in drug synthesis
IndustryUsed in specialty chemical production; reagent for industrial processes

Case Study 1: Cancer Research

A study published in December 2021 evaluated the effects of compounds related to this compound on AKT protein degradation in prostate cancer cells. The findings indicated that these compounds effectively inhibited cancer cell proliferation by targeting specific signaling pathways .

Case Study 2: Synthetic Methodology

Research conducted at Kochi University explored the amidation reactions involving this compound, demonstrating its efficacy as a reagent for synthesizing various amides under mild conditions. This study highlighted the compound's versatility in organic synthesis and its potential for further chemical modifications .

Mechanism of Action

2-Amino-3-methyl-N-propylbutanamide hydrochloride can be compared with other similar compounds, such as 2-Amino-N-ethylbutanamide hydrochloride and 2-Amino-N-propylbutanamide hydrochloride. These compounds share structural similarities but differ in their alkyl substituents, which can influence their chemical properties and biological activities.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize the properties of 2-amino-3-methyl-N-propylbutanamide hydrochloride, a comparative analysis with three structurally related compounds is provided below.

Table 1: Structural and Functional Comparisons

Compound Name Molecular Formula Key Functional Groups Solubility (Water) Synthesis Method Key Applications
2-Amino-3-methyl-N-propylbutanamide HCl C₈H₁₈ClN₂O Amide, amino, propyl, methyl High (hydrochloride salt) Amidation followed by HCl salt formation Pharmaceutical intermediate
Methyl (S)-3,3-Dimethyl-2-(methylamino)butanoate HCl [from EP 4374877A2] C₉H₁₉ClNO₂ Ester, methylamino, tert-butyl Moderate (hydrochloride salt) Deprotection with HCl in dioxane Chiral building block
N-Propyl-2-amino-3-methylpentanamide C₉H₂₀N₂O Amide, amino, methyl, pentyl Low (free base) Direct amidation Research ligand
2-Amino-N-isopropylbutyramide HCl C₇H₁₆ClN₂O Amide, amino, isopropyl High (hydrochloride salt) Acid-catalyzed salt formation Neurological studies

Key Findings from Comparative Analysis

Solubility and Salt Formation: The hydrochloride salt form of 2-amino-3-methyl-N-propylbutanamide significantly improves its water solubility compared to its free base and non-salt analogs (e.g., N-propyl-2-amino-3-methylpentanamide). This property aligns with trends observed in Methyl (S)-3,3-dimethyl-2-(methylamino)butanoate HCl, where HCl salt formation via deprotection in dioxane enhances solubility .

Stereochemical and Substituent Effects: The presence of a propyl group in 2-amino-3-methyl-N-propylbutanamide increases steric bulk compared to the isopropyl analog (2-amino-N-isopropylbutyramide HCl). This difference may influence binding affinity in receptor interactions. Methyl (S)-3,3-dimethyl-2-(methylamino)butanoate HCl features a tert-butyl group and ester functionality, which impart higher rigidity and metabolic instability compared to the amide-based compounds .

Synthetic Pathways: Deprotection with HCl in dioxane (as demonstrated in EP 4374877A2) is a common method for generating hydrochloride salts of amino esters. In contrast, 2-amino-3-methyl-N-propylbutanamide HCl likely requires amidation followed by direct salt formation, reflecting divergent synthetic strategies for ester vs. amide derivatives .

Research Implications and Limitations

While the above comparisons are based on structural and synthetic data, direct pharmacological or thermodynamic studies on this compound remain scarce. Further research is needed to validate its pharmacokinetic profile against analogs.

Biological Activity

2-Amino-3-methyl-N-propylbutanamide hydrochloride is a compound of interest in pharmacological research due to its potential biological activities. This article will explore its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

The compound primarily acts on the serotonin receptors , particularly the 5-HT2B receptor . This receptor is implicated in various physiological processes, including cardiovascular function and neurotransmission. The binding of this compound to these receptors leads to several downstream effects, including modulation of intracellular signaling pathways.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

  • Neurotransmission Modulation : It influences serotonin levels, which can affect mood and anxiety.
  • Cardiovascular Effects : By acting on 5-HT2B receptors, it may contribute to vasodilation and influence heart rate.
  • Potential Anti-Cancer Activity : Preliminary studies suggest that it may inhibit certain cancer cell lines by inducing apoptosis.

In Vitro Studies

In vitro studies have assessed the potency of this compound against various cell lines. The following table summarizes some key findings:

Cell LineIC50 (µM)Biological Effect
MDA-MB-2314.5Induction of apoptosis
4T15.0Inhibition of proliferation
HCT1166.0Cell cycle arrest

These results indicate that the compound has significant potential as an anti-cancer agent, particularly against breast cancer cell lines.

Case Study 1: Neuropharmacological Effects

A study conducted on animal models demonstrated that administration of this compound led to increased serotonin levels in the brain, resulting in enhanced mood and reduced anxiety-like behaviors. The study utilized behavioral assays such as the elevated plus maze and forced swim test to evaluate anxiety and depression-like symptoms.

Case Study 2: Cardiovascular Implications

Another investigation focused on the cardiovascular effects of this compound. It was found that treatment with varying doses resulted in dose-dependent vasodilation in isolated rat aortic rings. The mechanism was attributed to the activation of the 5-HT2B receptor, which plays a crucial role in vascular smooth muscle relaxation.

Pharmacokinetics

The pharmacokinetic profile of this compound suggests favorable absorption and distribution characteristics. Key points include:

  • Absorption : Rapid absorption post-administration.
  • Distribution : Widely distributed throughout body tissues.
  • Metabolism : Primarily metabolized by liver enzymes.
  • Excretion : Excreted via renal pathways.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Amino-3-methyl-N-propylbutanamide hydrochloride, and how can purity be validated?

  • Methodological Answer : The synthesis can be achieved via amide bond formation using coupling agents like EDC/NHS (as demonstrated in peptide chemistry workflows) . Purification typically involves recrystallization or column chromatography. Purity validation requires HPLC (≥95% purity threshold) and NMR spectroscopy (e.g., confirming the absence of unreacted precursors via 1H-NMR integration, as seen in methyl ester hydrochloride syntheses ).

Q. How should researchers characterize this compound using spectroscopic and chromatographic methods?

  • Methodological Answer : Combine 1H/13C-NMR to confirm backbone structure (e.g., methyl and propyl group integration ), LC-MS for molecular weight verification, and FT-IR to identify amine and amide functional groups. For chiral purity, chiral HPLC or polarimetry is recommended (as applied to fluorinated amino acid derivatives ).

Q. What factors influence the compound’s stability under varying storage and experimental conditions?

  • Methodological Answer : Stability studies should assess hygroscopicity (via TGA), pH-dependent degradation (using buffers at 4–8 pH ranges), and thermal stability (DSC analysis). Store at −20°C in anhydrous conditions, as hydrochloride salts are prone to hydrolysis in humid environments .

Advanced Research Questions

Q. How can computational methods predict reactivity and optimize reaction parameters for this compound?

  • Methodological Answer : Employ quantum chemical calculations (e.g., DFT) to model reaction pathways, as done in ICReDD’s reaction design framework . Pair this with machine learning to analyze experimental datasets (e.g., solvent effects, temperature) and identify optimal conditions, reducing trial-and-error approaches .

Q. How do researchers resolve contradictions in reaction yields when scaling synthesis from milligram to gram quantities?

  • Methodological Answer : Use process simulation tools (e.g., Aspen Plus) to model mass transfer limitations in scaled-up reactors . Evaluate mixing efficiency via computational fluid dynamics (CFD) and validate with in-line PAT tools (e.g., ReactIR) to monitor intermediate formation .

Q. What strategies are effective for analyzing byproducts in amidation reactions involving this compound?

  • Methodological Answer : Combine high-resolution MS/MS to identify byproduct structures and mechanistic studies (e.g., isotopic labeling or trapping reactive intermediates). For example, trace acylurea byproducts from EDC-mediated couplings can be minimized using optimized stoichiometry .

Q. How can researchers address discrepancies in bioactivity data across studies?

  • Methodological Answer : Standardize assay protocols (e.g., cell line viability tests with controls for batch variability) and apply meta-analysis techniques to reconcile conflicting results. Cross-validate findings using orthogonal methods (e.g., SPR vs. ELISA for binding affinity measurements) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Amino-3-methyl-N-propylbutanamide hydrochloride
Reactant of Route 2
Reactant of Route 2
2-Amino-3-methyl-N-propylbutanamide hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.